Methyl (1S)-3-oxocyclopentaneacetate

Descripción

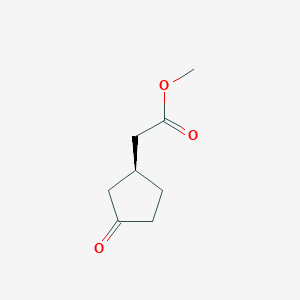

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-[(1S)-3-oxocyclopentyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXMFVOUUXTIOH-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1CCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl (1S)-3-oxocyclopentaneacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Methyl (1S)-3-oxocyclopentaneacetate, a chiral molecule of interest in organic synthesis and drug discovery. Due to the limited availability of data for this specific enantiomer, information from its racemic mixture and structurally related compounds is included to provide a broader understanding. All data presented herein is intended for research and development purposes.

Chemical and Physical Properties

Precise experimental data for the (1S)-enantiomer is scarce in publicly available literature. The following tables summarize the known properties of methyl 2-(3-oxocyclopentyl)acetate (racemic mixture) and related compounds. These values can serve as estimations for the (1S)-isomer.

Table 1: General Properties of Methyl 2-(3-oxocyclopentyl)acetate

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₃ | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

| CAS Number | 2630-38-8 (for the racemate, potentially also for the (S)-enantiomer) | [1][2] |

| Canonical SMILES | COC(=O)CC1CCC(=O)C1 | [1] |

| InChIKey | CPXMFVOUUXTIOH-UHFFFAOYSA-N | [1] |

Table 2: Predicted and Estimated Physical Properties

| Property | Value | Notes |

| Boiling Point | Not available | Data for the specific isomer is not readily available. |

| Melting Point | Not available | Data for the specific isomer is not readily available. |

| Density | Not available | Data for the specific isomer is not readily available. |

| XLogP3-AA | 0.1 | A measure of lipophilicity, predicted for the racemic mixture.[1] |

| Topological Polar Surface Area | 43.4 Ų | Predicted for the racemic mixture.[1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Spectroscopic Data

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons, multiplets for the methylene and methine protons of the cyclopentane ring, and a singlet for the acetate methyl group.

-

¹³C NMR: Expected signals would include resonances for the ketone carbonyl, the ester carbonyl, the methoxy carbon, and the carbons of the cyclopentane ring.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the ketone and the ester.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight would be expected.

Safety and Handling

A specific safety data sheet (SDS) for this compound is not available. The following handling precautions are based on the safety profiles of structurally similar compounds, such as ethyl 2-(2-oxocyclopentyl)acetate.[3]

Table 3: General Safety and Handling Recommendations

| Hazard Category | Recommendation |

| Eye Contact | Causes serious eye irritation. Wear protective eyeglasses or chemical safety goggles.[3] |

| Skin Contact | Causes skin irritation. Wear compatible chemical-resistant gloves.[3] |

| Inhalation | May cause respiratory irritation. Use only outdoors or in a well-ventilated area.[3] |

| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection.[3] |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[3] |

Experimental Protocols

Conceptual Experimental Protocol: Enantioselective Synthesis

This protocol is a conceptual outline based on established chemical principles for the synthesis of similar chiral compounds.

-

Formation of a Chiral Imine: A chiral amine, such as (R)-1-phenylethylamine, is reacted with a suitable cyclopentenone precursor in an appropriate solvent like toluene. This reaction forms a chiral imine intermediate.

-

Stereoselective Michael Addition: The chiral imine undergoes a Michael addition with a suitable acetate-containing nucleophile. The stereoselectivity of this step is directed by the chiral auxiliary.

-

Hydrolysis: The resulting intermediate is hydrolyzed, typically with an aqueous acid, to remove the chiral auxiliary and reveal the ketone, yielding the desired (S)-enantiomer of the product.

-

Purification: The final product is purified using standard laboratory techniques, such as column chromatography, to isolate the this compound.

Chiral Separation

Alternatively, the racemic mixture of methyl 2-(3-oxocyclopentyl)acetate can be synthesized and then the enantiomers separated using chiral High-Performance Liquid Chromatography (HPLC).

Conceptual Protocol: Chiral HPLC Separation

-

Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., CHIRALPAK® or CHIRALCEL® series), are often effective for separating enantiomers of cyclic ketones and esters.[5][6]

-

Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol or ethanol), is chosen and the ratio is optimized to achieve baseline separation of the two enantiomers.[7]

-

Analysis: The racemic mixture is injected into the HPLC system, and the two enantiomers are separated based on their differential interaction with the chiral stationary phase. The fractions corresponding to each enantiomer are collected separately.

Visualizations

Diagram 1: Conceptual Synthetic Workflow

Caption: Conceptual workflow for the enantioselective synthesis.

Diagram 2: Chiral HPLC Separation Logic

Caption: Logic diagram for the separation of enantiomers via chiral HPLC.

References

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. biosynth.com [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. hplc.eu [hplc.eu]

- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to Methyl (1S)-3-oxocyclopentaneacetate: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (1S)-3-oxocyclopentaneacetate, a chiral building block of significant interest in medicinal chemistry, serves as a crucial precursor in the stereoselective synthesis of prostaglandins and their analogues. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and key synthetic methodologies. Furthermore, it explores its relevance in drug development, particularly in the context of prostaglandin signaling pathways. Detailed experimental protocols and visual representations of synthetic and signaling pathways are included to facilitate its practical application in a research and development setting.

Chemical Identity and Properties

The compound with the common name "this compound" is systematically named methyl 2-((1S)-3-oxocyclopentyl)acetate according to IUPAC nomenclature.

Synonyms

A variety of synonyms are used in literature and commercial listings for this compound. These include:

-

(1S)-3-Oxo-cyclopentaneacetic acid methyl ester

-

(S)-3-Oxo-cyclopentaneacetic acid methyl ester

-

(S)-Methyl 2-(3-oxocyclopentyl)acetate

-

Methyl 2-(3-oxocyclopentyl)acetate (for the racemic mixture)

-

Cyclopentaneacetic acid, 3-oxo-, methyl ester, (1S)-

Physicochemical Properties

Quantitative data for methyl 2-(3-oxocyclopentyl)acetate is summarized in the table below. It is important to note that many of the available data points are computationally predicted rather than experimentally determined.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₃ | (Computed) |

| Molecular Weight | 156.18 g/mol | (Computed) |

| CAS Number | 2630-38-8 ((S)-enantiomer) | BOC Sciences[] |

| Appearance | Not available (likely a liquid or low-melting solid) | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

| XLogP3-AA | 0.1 | (Computed) |

| Hydrogen Bond Donor Count | 0 | (Computed) |

| Hydrogen Bond Acceptor Count | 3 | (Computed) |

| Rotatable Bond Count | 3 | (Computed) |

Synthesis and Experimental Protocols

The enantioselective synthesis of methyl 2-((1S)-3-oxocyclopentyl)acetate is crucial for its application as a chiral precursor. While various methods exist for the synthesis of related cyclopentanone structures, a specific protocol for the (1S)-enantiomer often involves enzymatic resolution or asymmetric synthesis. Below is a representative synthetic approach based on established chemical principles.

General Synthetic Strategy

A common strategy for obtaining the (1S)-enantiomer involves the synthesis of the racemic methyl 2-(3-oxocyclopentyl)acetate followed by enzymatic kinetic resolution.

Caption: General workflow for the synthesis of this compound via enzymatic resolution.

Exemplary Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a generalized procedure and may require optimization for specific substrates and enzymes.

Materials:

-

Racemic methyl 2-(3-oxocyclopentyl)acetate

-

Immobilized Lipase (e.g., Candida antarctica Lipase B (CALB) or Pseudomonas cepacia Lipase)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Buffer solution (if performing hydrolysis)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure (for Acylation):

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve racemic methyl 2-(3-oxocyclopentyl)acetate (1 equivalent) in the chosen anhydrous organic solvent.

-

Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate).

-

Acylation: Add the acyl donor (1-5 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., room temperature to 40°C) and monitor the progress by a suitable analytical technique such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining substrate and the product.

-

Work-up: Once the desired conversion (ideally around 50%) is reached, filter off the immobilized enzyme. The enzyme can often be washed with the solvent and reused.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated product and the unreacted (S)-enantiomer can be separated by column chromatography on silica gel.

Role in Drug Development and Signaling Pathways

This compound is a valuable chiral synthon primarily due to its utility in the total synthesis of prostaglandins. Prostaglandins are a group of physiologically active lipid compounds that exhibit a wide range of hormone-like effects in animals. They are involved in numerous physiological and pathological processes, making them and their mimetics important targets for drug development.

Prostaglandin Synthesis

The cyclopentanone core of this compound serves as a scaffold onto which the two characteristic side chains of prostaglandins can be stereoselectively introduced. The (1S) configuration is essential for obtaining the desired stereochemistry in the final prostaglandin product, which is critical for its biological activity.

Caption: Simplified logical relationship of this compound as a precursor in prostaglandin synthesis.

Prostaglandin Signaling Pathways

Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The activation of these receptors triggers intracellular signaling cascades, leading to a variety of cellular responses. For instance, the binding of Prostaglandin E2 (PGE2) to its receptors (EP1-4) can lead to:

-

EP1 Receptor: Activation of phospholipase C (PLC), leading to an increase in intracellular calcium.

-

EP2/EP4 Receptors: Activation of adenylyl cyclase (AC), resulting in increased cyclic AMP (cAMP) levels.

-

EP3 Receptor: Inhibition of adenylyl cyclase, leading to decreased cAMP levels.

These signaling events are central to processes such as inflammation, pain, fever, blood pressure regulation, and reproduction. The development of drugs that can modulate these pathways is a major focus of pharmaceutical research. By providing a key building block for the synthesis of specific prostaglandin analogues, this compound plays a fundamental role in the discovery of new therapeutics targeting these pathways.

Caption: A generalized signaling pathway for prostaglandins.

Conclusion

This compound is a cornerstone chiral intermediate for the synthesis of prostaglandins and related bioactive molecules. Its stereocenter dictates the ultimate stereochemistry and, consequently, the biological activity of the final products. A thorough understanding of its properties and synthetic methodologies is therefore essential for researchers engaged in the design and development of novel therapeutics targeting the extensive signaling networks modulated by prostaglandins. The protocols and pathways outlined in this guide serve as a foundational resource for the effective utilization of this important chemical entity in a scientific setting.

References

The Genesis of a Chiral Building Block: A Technical History of Methyl (1S)-3-oxocyclopentaneacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (1S)-3-oxocyclopentaneacetate, a chiral cyclopentanone derivative, stands as a pivotal intermediate in the landscape of complex molecule synthesis, most notably in the pioneering work on prostaglandins. Its history is not one of a singular, isolated discovery but rather an integral part of the monumental efforts to achieve the total synthesis of prostaglandins, a class of potent lipid compounds with profound physiological effects. This technical guide delves into the historical context of its emergence, detailed synthetic methodologies, and its role in advancing organic synthesis and drug development.

Historical Context: The Quest for Prostaglandins

The story of this compound is inextricably linked to the groundbreaking research of E.J. Corey and his group in the late 1960s and early 1970s on the total synthesis of prostaglandins.[1][2][3] Prostaglandins, with their complex stereochemistry and significant biological activity, presented a formidable challenge to synthetic chemists of the era. Corey's retrosynthetic analysis of the prostaglandin skeleton identified a key chiral cyclopentane core as a critical building block. This led to the development of various strategies to construct this core with the correct stereochemistry, and it is within this context that chiral 3-oxocyclopentaneacetate derivatives emerged as indispensable intermediates.

One of the most celebrated achievements in this field is the development of the "Corey lactone," a versatile bicyclic intermediate that provides the necessary stereochemical control for the synthesis of various prostaglandins.[4][5] The synthesis of the Corey lactone and other related prostaglandin precursors often involves intermediates that are structurally very similar or are direct precursors to this compound. The critical step in these syntheses was the establishment of the correct absolute stereochemistry at the chiral centers of the cyclopentane ring.

Physicochemical Properties

While detailed historical data on the initial characterization is scarce, modern analytical techniques have provided a clear profile of related compounds. The following table summarizes key physicochemical properties for a closely related derivative, methyl 1-methyl-3-oxocyclopentane-1-carboxylate, as a representative example.

| Property | Value | Reference |

| Molecular Formula | C8H12O3 | [6] |

| Molecular Weight | 156.18 g/mol | [6] |

| XLogP3 | 0.3 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Exact Mass | 156.078644241 Da | [6] |

| Topological Polar Surface Area | 43.4 Ų | [6] |

Key Synthetic Strategies and Experimental Protocols

The synthesis of chiral cyclopentanone intermediates like this compound has been approached through various methods over the years, with a primary focus on achieving high enantioselectivity. Early methods often relied on the resolution of racemic mixtures, while later advancements introduced asymmetric synthesis strategies.

Resolution of Racemic Mixtures

One of the classical approaches to obtaining enantiomerically pure compounds is the resolution of a racemic mixture.[7] This can be achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated by physical methods like crystallization or chromatography.[5]

Generalized Experimental Protocol for Resolution:

-

Diastereomer Formation: A racemic mixture of methyl 3-oxocyclopentaneacetate is reacted with an enantiomerically pure chiral resolving agent (e.g., a chiral amine or alcohol) in a suitable solvent.

-

Separation: The resulting diastereomeric mixture is separated based on differences in their physical properties. Fractional crystallization is a common method, where the less soluble diastereomer crystallizes out of the solution.

-

Liberation of Enantiomer: The separated diastereomer is then treated to remove the chiral auxiliary, yielding the desired enantiomer of methyl 3-oxocyclopentaneacetate.

Asymmetric Synthesis

The development of asymmetric synthesis has provided more efficient routes to chiral molecules, avoiding the need for resolution. Chemoenzymatic methods and the use of chiral catalysts are prominent in modern organic synthesis.[8]

Illustrative Chemoenzymatic Synthesis Workflow:

The following diagram illustrates a conceptual workflow for a chemoenzymatic approach to synthesizing a chiral cyclopentanone intermediate.

Caption: Conceptual workflow for the chemoenzymatic synthesis of this compound.

Role in Prostaglandin Synthesis

The paramount importance of this compound and its analogs lies in their role as key building blocks in the total synthesis of prostaglandins. The cyclopentanone core with the correct stereochemistry is elaborated through a series of reactions to introduce the two side chains characteristic of the prostaglandin structure.

Generalized Prostaglandin Synthesis Workflow:

The following diagram outlines the general strategy for prostaglandin synthesis starting from a chiral cyclopentanone intermediate.

Caption: Generalized workflow for the synthesis of prostaglandins from a chiral cyclopentanone intermediate.

Prostaglandin Signaling Pathways

The biological activity of prostaglandins is mediated through their interaction with specific G-protein coupled receptors on the cell surface.[8][9][10] This interaction triggers intracellular signaling cascades that lead to a variety of physiological responses.

Simplified Prostaglandin E2 (PGE2) Signaling Pathway:

The following diagram depicts a simplified overview of the signaling pathways initiated by Prostaglandin E2 (PGE2), a prominent member of the prostaglandin family.

Caption: Simplified signaling pathways of Prostaglandin E2 (PGE2) through its receptors.

Conclusion

The discovery and development of synthetic routes to this compound are a testament to the ingenuity and perseverance of organic chemists. While not a household name, this chiral building block played a crucial, albeit often behind-the-scenes, role in one of the landmark achievements of modern organic synthesis: the total synthesis of prostaglandins. Its history underscores the importance of developing methods for stereocontrolled synthesis and highlights the profound impact that such fundamental research can have on the fields of medicine and drug development. The ongoing exploration of new synthetic methodologies continues to build upon the foundation laid by these early discoveries, enabling the creation of ever more complex and medicinally relevant molecules.

References

- 1. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total synthesis of prostaglandins E2 and F2-alpha (dl) via a tricarbocyclic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. researchgate.net [researchgate.net]

- 6. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of Methyl (1S)-3-oxocyclopentaneacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl (1S)-3-oxocyclopentaneacetate (CAS No. 2630-38-8).[1] Due to a lack of publicly available experimental spectra for the specific (1S) stereoisomer, this document presents mass spectrometry data for the closely related "Methyl 3-oxocyclopentaneacetate" and provides expected values for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on the compound's structure and data from analogous compounds.

Data Presentation

Mass Spectrometry (MS)

The mass spectrum of an enantiomer is identical to its corresponding racemic mixture. Therefore, the data for "Methyl 3-oxocyclopentaneacetate" is representative of the (1S) isomer. The primary fragmentation patterns are consistent with the structure of a methyl ester and a cyclopentanone ring.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| 156 | --- | [M]+ (Molecular Ion) |

| 125 | --- | [M - OCH3]+ |

| 97 | --- | [M - COOCH3]+ |

| 83 | --- | [C5H7O]+ |

| 55 | --- | [C4H7]+ |

Note: The relative intensities are not available from the search results but the major fragments are listed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound were not found in the public domain. The following tables provide predicted chemical shifts for ¹H and ¹³C NMR based on the analysis of its functional groups and comparison with similar structures.

¹H NMR (Proton NMR) - Predicted Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| O-CH₃ | 3.6 - 3.7 | Singlet | 3H |

| CH₂ (alpha to C=O, ester) | 2.3 - 2.6 | Multiplet | 2H |

| CH (methine) | 2.2 - 2.5 | Multiplet | 1H |

| CH₂ (cyclopentanone) | 1.8 - 2.4 | Multiplets | 4H |

| CH₂ (cyclopentanone) | 1.5 - 1.8 | Multiplet | 2H |

¹³C NMR (Carbon-13 NMR) - Predicted Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Ketone) | 215 - 220 |

| C=O (Ester) | 170 - 175 |

| O-CH₃ | 50 - 55 |

| CH (methine) | 40 - 45 |

| CH₂ (alpha to C=O, ester) | 35 - 40 |

| CH₂ (cyclopentanone) | 30 - 40 |

| CH₂ (cyclopentanone) | 25 - 35 |

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not available. However, the characteristic absorption bands can be predicted based on its functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| C=O (Ketone) | 1740 - 1750 (strong) | Stretch |

| C=O (Ester) | 1735 - 1750 (strong) | Stretch |

| C-O (Ester) | 1150 - 1250 (strong) | Stretch |

| C-H (sp³) | 2850 - 3000 (medium) | Stretch |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample holder or the salt plates.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. The instrument will automatically ratio the sample spectrum against the background.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Ionize the sample molecules using a suitable technique, such as Electron Ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to determine the molecular weight and structural features of the compound.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

References

"Methyl (1S)-3-oxocyclopentaneacetate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (1S)-3-oxocyclopentaneacetate, with the CAS number 2630-38-8, is a chiral organic compound of interest in pharmaceutical research and development. Its structure features a cyclopentanone ring substituted with a methyl acetate group at the C1 position, with the stereochemistry at this chiral center designated as (S). This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific data. The primary application of this compound lies in its role as a versatile synthetic intermediate for the preparation of more complex pharmaceutical agents.[1][2][3]

Chemical Structure and Properties

The precise stereochemistry of this compound is crucial for its application in stereospecific synthesis. Below are the key identifiers and a summary of its known physical and chemical properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl [(1S)-3-oxocyclopentyl]acetate |

| CAS Number | 2630-38-8[1][2] |

| Molecular Formula | C₈H₁₂O₃[1] |

| Canonical SMILES | COC(=O)CC1CCC(=O)C1[4] |

| InChI Key | CPXMFVOUUXTIOH-LURJTMIESA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 156.18 g/mol | [5] |

| Physical State | Neat oil | [1] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in DMSO (≥10 mg/ml) and Ethanol (≥10 mg/ml) | [1] |

| Storage | Store at -20°C for long-term stability (≥ 4 years) | [1] |

| Shipping | Room temperature in the continental US; may vary elsewhere | [1] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Topological Polar Surface Area | 43.4 Ų | [4] |

Synthesis and Experimental Protocols

A plausible synthetic approach, illustrated in the logical workflow below, would involve the asymmetric Michael addition of a nucleophile to a cyclopentenone precursor, followed by functional group manipulation to yield the target keto-ester. The stereochemistry at the C1 position would be established during the asymmetric conjugate addition step, employing a chiral auxiliary or a chiral catalyst.

Spectroscopic Data

Detailed assigned spectroscopic data (NMR, IR, MS) for this compound are not widely published. However, predicted spectral data and data for the racemic mixture or closely related structures are available and can provide a basis for characterization.

Mass Spectrometry: A mass spectrum for the racemic "Methyl 3-oxocyclopentaneacetate" is available, which would be expected to be identical for the (1S) enantiomer. The fragmentation pattern can be used for structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the ketone and ester functional groups:

-

C=O stretch (ketone): ~1740-1750 cm⁻¹

-

C=O stretch (ester): ~1735-1745 cm⁻¹

-

C-O stretch (ester): ~1160-1210 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR spectra are available and can be used as a reference for experimental data. The ¹H NMR would show characteristic signals for the methoxy group of the ester, the protons alpha to the carbonyl groups, and the other methylene protons on the cyclopentane ring. The chiral center would lead to diastereotopic protons, potentially resulting in more complex splitting patterns.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. Its primary documented use is as a building block in the synthesis of pharmaceutically active molecules.[1][2][3]

It is important to distinguish this compound from methyl jasmonate, a structurally related plant hormone with a well-documented role in plant defense signaling. Methyl jasmonate contains a pentenyl side chain at the C2 position of the cyclopentanone ring, a feature absent in this compound. Therefore, the biological activities of methyl jasmonate cannot be directly extrapolated to the title compound.

The diagram below illustrates the general role of a synthetic intermediate in a drug development pipeline.

Conclusion

This compound is a valuable chiral intermediate for organic synthesis, particularly in the pharmaceutical industry. While detailed experimental and biological data for this specific enantiomer are scarce in publicly available resources, its fundamental physical and chemical properties are established. Further research into its synthesis and potential biological activities could expand its applications. Researchers utilizing this compound should rely on standard analytical techniques (NMR, IR, MS) for quality control and structural verification, using data from related compounds as a preliminary reference.

References

- 1. lookchem.com [lookchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. (S)-3-Oxo-cyclopentaneacetic acid methyl ester | 2630-38-8 [sigmaaldrich.com]

- 4. Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate | C13H20O3 | CID 5367719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

Technical Guide: Physicochemical Properties of Methyl (1S)-3-oxocyclopentaneacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular formula and weight of the chemical compound Methyl (1S)-3-oxocyclopentaneacetate. This compound is a methyl ester derivative of 3-oxocyclopentaneacetic acid and is of interest in various research and development applications.

Molecular Identity and Properties

The compound , systematically named Methyl 2-((1S)-3-oxocyclopentyl)acetate, is often referred to by its common name, this compound. Its fundamental physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₃ | [][2] |

| Molecular Weight | 156.18 g/mol | [] |

| Canonical SMILES | COC(=O)CC1CCC(=O)C1 | [] |

| InChI Key | CPXMFVOUUXTIOH-UHFFFAOYSA-N | [] |

| CAS Number | 2630-38-8 | [][2] |

It is important to note that while the "(1S)" designation specifies a particular stereoisomer, the molecular formula and weight are identical for the racemic mixture and other stereoisomers of Methyl 3-oxocyclopentaneacetate.

Related Compounds

For comparative analysis, the molecular formulas and weights of several structurally related compounds are provided in the table below. These variations in structure, such as the presence of additional substituents, can significantly alter the chemical and biological properties of the molecule.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 3-oxo-2-pentylidenecyclopentaneacetate | C₁₃H₂₀O₃ | 224.30[3][4] |

| Methyl 2-(3-Oxo-2-((E)-pent-2-enyl)cyclopentyl)acetate | C₁₃H₂₀O₃ | 224.30[3] |

| Methyl (3-Oxo-2-pentylcyclopentyl)acetate | C₁₃H₂₂O₃ | 226.31[5] |

| Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate | C₁₃H₁₈O₃ | 222.28[6] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound and related compounds are typically found in peer-reviewed scientific literature and patents. Researchers seeking to work with this compound should consult chemical databases such as PubChem and Chemical Abstracts Service (CAS) for references to specific synthetic methods and analytical procedures. The CAS number 2630-38-8 can be used as a primary identifier for literature searches.

Logical Workflow for Compound Property Determination

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound like this compound.

Caption: Workflow for determining the physicochemical properties of a chemical compound.

References

- 2. Page loading... [wap.guidechem.com]

- 3. Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate | C13H20O3 | CID 5367719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-oxo-2-pentylidenecyclopentaneacetate | C13H20O3 | CID 20846408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl (3-Oxo-2-pentylcyclopentyl)acetate | CymitQuimica [cymitquimica.com]

- 6. Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate | C13H18O3 | CID 579060 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of Methyl (1S)-3-oxocyclopentaneacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (1S)-3-oxocyclopentaneacetate is a pivotal chiral building block in the synthesis of a variety of biologically active molecules, most notably prostaglandins and their analogues. The precise stereochemistry of this molecule is paramount for its utility, dictating the ultimate configuration of the target therapeutic agent. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound, including methods for its enantioselective synthesis and techniques for the determination of its absolute configuration. Quantitative data from the literature is summarized, and a conceptual experimental workflow for its stereochemical analysis is presented.

Introduction

The cyclopentanone ring is a common structural motif in numerous natural products and pharmaceuticals. When substituted, the cyclopentane ring can possess multiple stereocenters, leading to a variety of stereoisomers. The biological activity of these molecules is often highly dependent on their specific stereochemistry. This compound possesses a single stereocenter at the C1 position, dictating the spatial arrangement of the carboxymethyl group relative to the cyclopentanone ring. This specific (1S) configuration is a crucial precursor for the synthesis of prostaglandins of the E and F series, which are involved in a wide range of physiological processes.

Stereochemistry and Absolute Configuration

The absolute configuration of a chiral molecule describes the three-dimensional arrangement of its atoms in space. For this compound, the "(1S)" designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the chiral carbon (C1) are prioritized based on atomic number. The orientation of these substituents then determines the "S" (Sinister) or "R" (Rectus) configuration.

The stereochemistry of this molecule significantly influences its chemical reactivity and its ability to interact with chiral biological systems, such as enzymes and receptors.

Enantioselective Synthesis

The preparation of enantiomerically pure this compound is a key challenge and a subject of extensive research. Several strategies have been developed to achieve high enantioselectivity.

Chemoenzymatic Synthesis

One effective approach is the use of enzymes to catalyze stereoselective reactions. For instance, a chemoenzymatic synthesis can be employed to produce key intermediates with high enantiomeric excess. A common strategy involves the enzymatic resolution of a racemic mixture or the asymmetric transformation of a prochiral substrate.

A representative workflow for a chemoenzymatic approach is outlined below:

Caption: Conceptual workflow for the chemoenzymatic synthesis of this compound.

Asymmetric Catalysis

Asymmetric catalysis utilizing chiral metal complexes or organocatalysts is another powerful tool for the enantioselective synthesis of this compound. These catalysts can control the stereochemical outcome of key bond-forming reactions, leading to the desired (1S) enantiomer.

Determination of Absolute Configuration

Confirming the absolute configuration of a synthesized chiral molecule is a critical step in drug development and chemical research. Several analytical techniques can be employed for this purpose.

Chiroptical Methods

Circular Dichroism (CD) spectroscopy is a primary method for determining the absolute configuration of chiral ketones like this compound. The n-π* electronic transition of the carbonyl group in a chiral environment gives rise to a characteristic Cotton effect in the CD spectrum. The sign of this Cotton effect can often be correlated to the absolute configuration of the molecule based on empirical rules, such as the octant rule for cyclic ketones. For (1S)-substituted cyclopentanones, a specific sign of the Cotton effect is expected.

Table 1: Chiroptical Data for Related Compounds

| Compound | Solvent | λmax (nm) | Δε | Reference |

| (R)-(+)-3-Methylcyclopentanone | Gas Phase | ~290-310 | Positive | Theoretical Study |

X-ray Crystallography

Unambiguous determination of the absolute configuration can be achieved through single-crystal X-ray crystallography of the compound or a suitable crystalline derivative. This technique provides a detailed three-dimensional structure of the molecule, from which the absolute stereochemistry can be definitively assigned.

NMR Spectroscopy with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, can be used to determine the enantiomeric purity and, in some cases, deduce the absolute configuration by comparing the spectra to those of known standards.

Experimental Protocols (Conceptual)

While specific, detailed protocols for the synthesis and analysis of this compound are often proprietary or found within specific research publications, a general conceptual workflow for its stereochemical analysis is presented below.

Caption: Conceptual workflow for the synthesis and stereochemical analysis of this compound.

Quantitative Data Summary

Quantitative data for the specific optical rotation and circular dichroism of this compound is not consistently reported across publicly accessible literature. However, for closely related chiral cyclopentanone derivatives, this data is crucial for stereochemical assignment. Researchers working with this compound would need to perform these measurements as part of their characterization.

Table 2: Key Physicochemical Properties (Predicted and from related compounds)

| Property | Value | Source/Method |

| Molecular Formula | C8H12O3 | |

| Molecular Weight | 156.18 g/mol | |

| Chirality | (1S) | |

| Optical Rotation [α]D | Expected to be non-zero | Experimental Measurement |

| Circular Dichroism | Expected characteristic Cotton effect | Experimental Measurement |

Conclusion

The stereochemistry and absolute configuration of this compound are critical aspects that underpin its utility as a chiral building block in pharmaceutical synthesis. A thorough understanding of the methods for its enantioselective preparation and the analytical techniques for the confirmation of its absolute configuration is essential for researchers and scientists in the field of drug development. While this guide provides a foundational overview, specific experimental details and quantitative data should be carefully determined and validated for each synthetic batch to ensure the quality and efficacy of the final products.

An In-Depth Technical Guide to Methyl (1S)-3-oxocyclopentaneacetate and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (1S)-3-oxocyclopentaneacetate, commonly known as methyl jasmonate, is a naturally occurring plant hormone with a growing reputation in the biomedical field, particularly in oncology.[1][2] This technical guide provides a comprehensive overview of methyl jasmonate's core structure, its diverse biological activities, and the landscape of its structural analogs and derivatives. We delve into the critical structure-activity relationships that govern the efficacy of these compounds and present detailed experimental protocols for their synthesis and biological evaluation. Furthermore, this guide visualizes the key signaling pathways modulated by these molecules, offering a deeper understanding of their mechanisms of action.

The Core Moiety: this compound

This compound is a cyclopentanone-based compound that serves as a versatile scaffold for the development of novel therapeutic agents.[3] Its structure, characterized by a five-membered ring with a ketone group and an acetate side chain, allows for a wide range of chemical modifications to enhance its biological activity and pharmacokinetic properties.

Chemical Structure:

Biological Activities and Therapeutic Potential

Methyl jasmonate and its derivatives have demonstrated a remarkable breadth of biological activities, with the most profound effects observed in the realm of cancer research. These compounds exhibit selective cytotoxicity towards cancer cells while leaving normal cells largely unharmed.[1][2]

Key Biological Activities:

-

Anticancer Effects: Methyl jasmonate induces apoptosis (programmed cell death) in a variety of cancer cell lines, including leukemia, breast cancer, prostate cancer, and non-small cell lung cancer.[1][4] It can arrest the cell cycle, inhibit cell proliferation, and even overcome drug resistance in some cancer types.[1]

-

Anti-inflammatory Properties: Certain jasmonate analogs have shown potent anti-inflammatory effects.[5]

-

Other Potential Applications: Research has also explored the potential of jasmonates in other areas, though these are less developed than their anticancer applications.

Signaling Pathways Modulated by Jasmonates

The anticancer effects of methyl jasmonate and its analogs are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for the rational design of more potent and selective derivatives.

Induction of Apoptosis via Reactive Oxygen Species (ROS)

Methyl jasmonate treatment leads to an increase in intracellular reactive oxygen species (ROS) in cancer cells. This oxidative stress triggers a cascade of events culminating in apoptosis.[1][4]

Caption: ROS-mediated apoptotic pathway induced by methyl jasmonate.

Targeting Cancer Metabolism: Hexokinase-2 (HK2) Inhibition

Cancer cells often exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. Methyl jasmonate can disrupt this metabolic advantage by targeting the enzyme Hexokinase-2 (HK2), which is often overexpressed in cancer cells.[3][6] By inhibiting HK2, methyl jasmonate can lead to a depletion of ATP and induce cell death.[5][7]

Caption: Inhibition of cancer cell metabolism via Hexokinase-2.

Structural Analogs and Derivatives: Structure-Activity Relationship

Extensive research has been conducted to synthesize and evaluate structural analogs of methyl jasmonate to improve its anticancer potency. These studies have revealed key structure-activity relationships (SAR).

Key SAR Findings:

-

Cyclopentanone Ring: The core cyclopentanone ring is crucial for activity. Modifications at the C-3 position are generally well-tolerated.[8]

-

Side Chain at C-2: The pentenyl side chain at the C-2 position is important. Bulky substitutions at the terminal carbon can reduce activity.[8]

-

Ester Group at C-1: The methyl ester at the C-1 position can be replaced with other groups. For instance, t-butyl and hydroxyethyl esters have shown significant activity.[5] The introduction of a 1,2,4-oxadiazole ring in place of the methyl ester has also yielded potent inhibitors of hexokinase II.[5]

Table 1: Anticancer Activity of Methyl Jasmonate and its Analogs

| Compound | Cancer Cell Line | IC50 (mM) | Reference |

| Methyl Jasmonate | CaSki (Cervical Cancer) | 1.7 | [5] |

| Methyl Jasmonate | C33A (Cervical Cancer) | 2.2 | [5] |

| Methyl Jasmonate | HeLa (Cervical Cancer) | 3.0 | [5] |

| Methyl Jasmonate | SiHa (Cervical Cancer) | 3.3 | [5] |

| Methyl Jasmonate | MDA-MB-435 (Breast Cancer) | 1.9 | [5] |

| Methyl Jasmonate | MCF-7 (Breast Cancer) | 2.0 | [5] |

| Analog C-10 | U87-MG (Glioblastoma) | 3.2 | [7] |

| Analog C-10 | LN229 (Glioblastoma) | 3.2 | [7] |

Experimental Protocols

General Synthesis of Jasmonate Analogs

The synthesis of jasmonate analogs often involves the modification of the core cyclopentanone structure. A general approach for the synthesis of novel esters of jasmonic acid is outlined below.

Experimental Workflow for Analog Synthesis:

Caption: General workflow for the synthesis of jasmonate analogs.

Protocol:

-

Activation of Jasmonic Acid: Dissolve jasmonic acid in a suitable aprotic solvent (e.g., dichloromethane). Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and a catalyst (e.g., 4-dimethylaminopyridine (DMAP)). Stir the reaction mixture at room temperature for 30 minutes.

-

Esterification: Add the desired alcohol to the reaction mixture. Continue stirring at room temperature for 12-24 hours.

-

Work-up: Filter the reaction mixture to remove any precipitated urea byproduct. Wash the filtrate with a dilute acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds (methyl jasmonate and its analogs) in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their ability to selectively target cancer cells through multiple mechanisms, including the induction of apoptosis and the disruption of cancer cell metabolism, makes them attractive candidates for further investigation. Future research should focus on the synthesis of more potent and selective analogs, a deeper elucidation of their mechanisms of action, and preclinical and clinical evaluation to translate these promising findings into tangible therapeutic benefits for patients. The detailed information provided in this guide serves as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

- 1. Methyl Jasmonate: Putative Mechanisms of Action on Cancer Cells Cycle, Metabolism, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Methyl jasmonate induces apoptosis and pro-apoptotic autophagy via the ROS pathway in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Potential of Novel Methyl Jasmonate Analogs as Anticancer Agents to Metabolically Target HK-2 Activity in Glioblastoma Cells [frontiersin.org]

- 7. Potential of Novel Methyl Jasmonate Analogs as Anticancer Agents to Metabolically Target HK-2 Activity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of synthetic analogs of jasmonic acid and coronatine on induction of benzo[c]phenanthridine alkaloid accumulation in Eschscholzia californica cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Methyl (1S)-3-oxocyclopentaneacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of Methyl (1S)-3-oxocyclopentaneacetate, a valuable chiral building block in the synthesis of prostaglandins and other biologically active molecules. The highlighted methodology is based on an organocatalytic asymmetric Michael addition, a powerful strategy for the stereocontrolled formation of carbon-carbon bonds. This approach offers high enantioselectivity and operational simplicity, making it an attractive method for accessing this important synthetic intermediate.

Introduction

This compound is a key chiral intermediate in the synthesis of various natural products and pharmaceuticals, most notably prostaglandins. The stereochemistry at the C1 position is crucial for the biological activity of the final products. Therefore, the development of efficient and highly stereoselective methods for its synthesis is of significant interest to the scientific community. Among the various strategies, organocatalytic asymmetric conjugate additions have emerged as a robust and environmentally friendly approach to establish the desired stereocenter with high fidelity. This application note details a protocol adapted from established methodologies utilizing a chiral prolinol-derived organocatalyst.

Core Synthesis Strategy: Organocatalytic Asymmetric Michael Addition

The enantioselective synthesis of this compound can be achieved through a key asymmetric Michael addition of a suitable nucleophile to a cyclopentenone derivative, catalyzed by a chiral organocatalyst. A plausible and efficient route involves the reaction of a malonate derivative with cyclopent-2-enone, followed by subsequent chemical transformations. The stereoselectivity is induced by a chiral secondary amine catalyst, such as a diphenylprolinol silyl ether, which activates the enone substrate towards nucleophilic attack via the formation of a chiral iminium ion.

Logical Workflow for the Synthesis

The overall synthetic strategy can be visualized as a multi-step process, beginning with the asymmetric conjugate addition, followed by functional group manipulation to yield the target molecule.

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for organocatalytic Michael additions of malonates to cyclic enones, based on analogous reactions reported in the literature. These values provide an expected range for the synthesis of this compound using the described protocol.

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 10 | Toluene | Room Temp. | 24 - 48 | 85 - 95 | 90 - 99 |

| 5 | Dichloromethane | 0 | 48 - 72 | 80 - 90 | >95 |

| 10 | Tetrahydrofuran | Room Temp. | 24 | 88 - 96 | 92 - 98 |

Experimental Protocols

Protocol 1: Asymmetric Michael Addition of Dimethyl Malonate to Cyclopent-2-enone

This protocol describes the key enantioselective step for the synthesis of the chiral intermediate, Dimethyl 2-((S)-3-oxocyclopentyl)malonate.

Materials:

-

Cyclopent-2-enone

-

Dimethyl malonate

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Chiral Catalyst)

-

Toluene, anhydrous

-

Benzoic Acid (co-catalyst)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%) in anhydrous toluene (5 mL) at room temperature, add cyclopent-2-enone (1.0 mmol).

-

Stir the mixture for 10 minutes.

-

Add dimethyl malonate (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Dimethyl 2-((S)-3-oxocyclopentyl)malonate.

Protocol 2: Decarboxylation to this compound

This protocol describes the conversion of the chiral malonate intermediate to the final target compound.

Materials:

-

Dimethyl 2-((S)-3-oxocyclopentyl)malonate

-

Lithium chloride (LiCl)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of Dimethyl 2-((S)-3-oxocyclopentyl)malonate (1.0 mmol) in anhydrous DMSO (10 mL), add lithium chloride (2.0 mmol) and water (1.1 mmol).

-

Heat the reaction mixture to 140-150 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into water (20 mL).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Visualization of the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the asymmetric Michael addition, highlighting the role of the chiral organocatalyst in inducing stereoselectivity.

Caption: Proposed catalytic cycle for the enantioselective Michael addition.

Conclusion

The described organocatalytic approach provides a reliable and highly enantioselective method for the synthesis of this compound. The use of a commercially available chiral organocatalyst and mild reaction conditions makes this protocol amenable to a wide range of research and development settings. The detailed experimental procedures and expected outcomes serve as a valuable resource for scientists engaged in the synthesis of chiral building blocks for drug discovery and development.

Application Notes and Protocols: Synthesis of Methyl (1S)-3-oxocyclopentaneacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of Methyl (1S)-3-oxocyclopentaneacetate, a valuable chiral building block in the pharmaceutical industry, particularly for the synthesis of prostaglandins and other complex molecules. The presented methodology employs a chemoenzymatic approach, beginning with the synthesis of the racemic methyl 3-oxocyclopentane-1-carboxylate, followed by a highly selective enzymatic kinetic resolution using Candida antarctica lipase B (CALB). This method allows for the efficient production of the desired (S)-enantiomer with high enantiomeric excess. All quantitative data is summarized in tables, and the experimental workflow is illustrated with a Graphviz diagram.

Introduction

Chiral cyclopentane derivatives are crucial intermediates in the synthesis of a wide array of biologically active compounds. Specifically, this compound serves as a key precursor for the Corey lactone, a fundamental component in the total synthesis of prostaglandins. The stereochemistry at the C1 position is critical for the biological activity of the final products, necessitating a robust and efficient method for the preparation of the enantiomerically pure (S)-form.

This protocol details a reliable two-step synthesis. The first step involves the straightforward preparation of racemic methyl 3-oxocyclopentanecarboxylate via Fischer esterification of 3-oxocyclopentane-1-carboxylic acid. The second, and key, step is the enzymatic kinetic resolution of the racemic ester. This is achieved through the enantioselective hydrolysis of the (R)-enantiomer by Candida antarctica lipase B, leaving the desired (S)-enantiomer unreacted and thus allowing for its isolation in high enantiomeric purity.

Experimental Protocols

Part 1: Synthesis of Racemic Methyl 3-oxocyclopentane-1-carboxylate

This procedure describes the synthesis of the racemic starting material for the enzymatic resolution.

Materials:

-

3-Oxocyclopentane-1-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-oxocyclopentane-1-carboxylic acid (10.0 g, 78.0 mmol) in anhydrous methanol (150 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (2.0 mL) at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic methyl 3-oxocyclopentane-1-carboxylate as a colorless oil.

Table 1: Quantitative Data for Racemic Ester Synthesis

| Parameter | Value |

| Starting Material Mass | 10.0 g |

| Product Molar Mass | 142.15 g/mol |

| Theoretical Yield | 11.1 g |

| Typical Actual Yield | 9.5 - 10.5 g |

| Typical Yield (%) | 85 - 95% |

Part 2: Enzymatic Kinetic Resolution of Racemic Methyl 3-oxocyclopentane-1-carboxylate

This protocol outlines the selective hydrolysis of the (R)-enantiomer, leaving the desired (S)-enantiomer.

Materials:

-

Racemic methyl 3-oxocyclopentane-1-carboxylate

-

Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

-

Phosphate buffer (0.1 M, pH 7.2)

-

tert-Butyl methyl ether (MTBE)

-

Sodium hydroxide (NaOH) solution, 0.1 M (for titration)

-

pH-stat or automatic titrator

-

Reaction vessel with temperature control

-

Stirrer

Procedure:

-

In a temperature-controlled reaction vessel, prepare a biphasic mixture of phosphate buffer (100 mL) and tert-butyl methyl ether (100 mL).

-

Add racemic methyl 3-oxocyclopentane-1-carboxylate (5.0 g, 35.2 mmol) to the mixture.

-

Add immobilized Candida antarctica lipase B (0.5 g) to the reaction vessel.

-

Stir the mixture at a constant temperature (e.g., 30 °C).

-

Monitor the progress of the reaction by periodically taking aliquots from the organic phase and analyzing the enantiomeric excess (ee) of the remaining ester by chiral HPLC or GC. The reaction can also be monitored by tracking the consumption of NaOH solution to maintain the pH at 7.2 as the (R)-carboxylic acid is produced.

-

Stop the reaction at approximately 50% conversion (when approximately 0.5 equivalents of NaOH have been consumed).

-

Filter off the immobilized enzyme for reuse.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with MTBE (2 x 50 mL).

-

Combine all organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The (R)-3-oxocyclopentane-1-carboxylic acid can be recovered from the aqueous layer by acidification and extraction if desired.

-

Purify the crude ester by column chromatography on silica gel to obtain the pure this compound.

Table 2: Quantitative Data for Enzymatic Resolution

| Parameter | Value |

| Starting Racemic Ester Mass | 5.0 g |

| Theoretical Yield of (S)-Ester | 2.5 g |

| Typical Actual Yield of (S)-Ester | 2.0 - 2.3 g |

| Typical Yield (%) of (S)-Ester | 80 - 92% (based on 50% conversion) |

| Typical Enantiomeric Excess (ee) of (S)-Ester | >98% |

Workflow and Pathway Diagrams

Caption: Synthetic workflow for this compound.

Concluding Remarks

The chemoenzymatic protocol described provides an efficient and highly selective method for the synthesis of enantiomerically pure this compound. The use of Candida antarctica lipase B in a kinetic resolution step is crucial for achieving high enantiomeric excess. This protocol is scalable and utilizes readily available reagents and a robust biocatalyst, making it suitable for both academic research and industrial drug development applications. The successful synthesis of this key chiral intermediate opens avenues for the efficient production of various prostaglandin analogues and other complex pharmaceutical agents.

Application Notes and Protocols: Synthesis of Corey Lactone Analogs from Methyl (1S)-3-oxocyclopentaneacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Corey lactone analogs, key intermediates in the preparation of prostaglandins, utilizing Methyl (1S)-3-oxocyclopentaneacetate as a starting material.[1][2][3][4] Corey lactone and its derivatives are crucial building blocks in the synthesis of a variety of prostaglandin analogs used in pharmaceutical development, particularly for ophthalmic applications such as glaucoma treatment.[5]

Introduction

The Corey lactone is a versatile bicyclic intermediate that contains the essential stereochemistry required for the synthesis of various prostaglandins and their analogs.[1][2][3][4] Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects and are used in the treatment of various conditions. The synthesis of prostaglandin analogs often involves the construction of a cyclopentane core with specific stereochemical configurations, which can be efficiently achieved using the Corey lactone scaffold.

This document outlines a synthetic strategy to produce Corey lactone analogs starting from the commercially available chiral building block, this compound. The key transformations involve a stereoselective reduction of the ketone functionality followed by a Baeyer-Villiger oxidation to form the characteristic γ-lactone ring of the Corey lactone structure.

Synthetic Strategy

The proposed synthetic pathway from this compound to a Corey lactone analog involves two key steps:

-

Stereoselective Reduction: The ketone at the C3 position of the cyclopentane ring is stereoselectively reduced to a hydroxyl group. The stereochemistry of this newly formed chiral center is critical for the final structure of the prostaglandin analog.

-

Baeyer-Villiger Oxidation: The resulting substituted cyclopentanone is then subjected to a Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent more substituted carbon, leading to the formation of the γ-lactone.[6][7][8][9][10]

The overall workflow for this synthesis is depicted below.

Caption: Synthetic workflow for the preparation of a Corey lactone analog.

Data Presentation

The following table summarizes representative quantitative data for the key synthetic steps. Please note that actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

| Step | Reaction | Reagents and Conditions | Representative Yield (%) | Reference |

| 1 | Stereoselective Reduction | Sodium borohydride (NaBH₄), Methanol (MeOH), 0 °C to rt | 90-95 | N/A |

| 2 | Baeyer-Villiger Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), 0 °C to rt | 80-85 | [6][8] |

Experimental Protocols

Protocol 1: Stereoselective Reduction of this compound

This protocol describes the stereoselective reduction of the ketone functionality to a hydroxyl group.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, Methyl (1S,3R)-3-hydroxycyclopentaneacetate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Baeyer-Villiger Oxidation of Methyl (1S,3R)-3-hydroxycyclopentaneacetate

This protocol details the formation of the γ-lactone ring via Baeyer-Villiger oxidation.[6][7][8][9][10]

Materials:

-

Methyl (1S,3R)-3-hydroxycyclopentaneacetate

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Methyl (1S,3R)-3-hydroxycyclopentaneacetate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.2 eq) to the solution in portions, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis shows complete conversion of the starting material.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution to decompose excess peroxy acid.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove m-chlorobenzoic acid, followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude Corey lactone analog can be purified by column chromatography on silica gel.

Signaling Pathway of Prostaglandin F2α Analogs

Corey lactone analogs are precursors to prostaglandin F2α (PGF2α) analogs, which are potent therapeutic agents, particularly in the treatment of glaucoma. These analogs primarily exert their effects by acting as agonists for the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[5][11][12][13] Activation of the FP receptor initiates a signaling cascade that leads to the desired physiological response, such as increased uveoscleral outflow of aqueous humor in the eye, which lowers intraocular pressure.

The general signaling pathway for the FP receptor is illustrated below.

Caption: General signaling pathway of the Prostaglandin F2α (FP) receptor.

Activation of the FP receptor by a PGF2α analog leads to the activation of the Gq alpha subunit of the associated G-protein.[11] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both the increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG lead to downstream signaling events that ultimately result in the cellular response.[14][15] In the context of glaucoma treatment, this response involves the remodeling of the extracellular matrix in the ciliary muscle, leading to increased uveoscleral outflow and a reduction in intraocular pressure.[5]

References

- 1. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 7. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 8. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]

- 11. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Prostaglandin receptor - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the Large-Scale Synthesis of Methyl (1S)-3-oxocyclopentaneacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction